Z-L-alanine 4-methoxy-beta-naphthylamide
Description
Z-L-Alanine 4-methoxy-β-naphthylamide is a synthetic peptide derivative featuring a carbobenzoxy (Z) protecting group at the N-terminus and a 4-methoxy-β-naphthylamide moiety at the C-terminus. The Z-group enhances UV chromophoric properties, facilitating spectroscopic analysis, while the naphthylamide group serves as a fluorogenic leaving group in enzyme assays . Its molecular structure adopts a linear βL conformation, with the Z-cap and alanine side chain aligned in the same direction, as determined by far- and mid-infrared spectroscopy . It is ethanol-soluble (10 mg/mL) and stable at −20°C .
Properties
IUPAC Name |
benzyl N-[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-15(23-22(26)28-14-16-8-4-3-5-9-16)21(25)24-18-12-17-10-6-7-11-19(17)20(13-18)27-2/h3-13,15H,14H2,1-2H3,(H,23,26)(H,24,25)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQORNHPLFMGYMF-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427232 | |
| Record name | Z-L-alanine 4-methoxy-beta-naphthylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201982-94-7 | |
| Record name | Z-L-alanine 4-methoxy-beta-naphthylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 201982-94-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nitration-Reduction Pathway
This method adapts strategies from nitroarene reduction, as demonstrated in the synthesis of 4-methoxy-β-phenylethylamine.
Steps :
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Nitration : Treat 4-methoxynaphthalene with nitric acid in sulfuric acid to yield 4-methoxy-2-nitronaphthalene.
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Reduction : Reduce the nitro group using activated zinc powder and hydrochloric acid (30–32 wt%) at 40–55°C.
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | ~65% (estimated) |
| Reduction | Zn/HCl, 50°C, 4h | ~70% (patent analogue) |
Advantages :
-
Cost-effective reducing agent (Zn/HCl).
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Scalable for industrial production.
Limitations :
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Requires strict temperature control to avoid over-reduction.
Buchwald-Hartwig Amination
For higher regiocontrol, palladium-catalyzed amination of 4-methoxy-2-bromonaphthalene may be employed.
Reagents :
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Pd(OAc)₂, Xantphos ligand, Cs₂CO₃, NH₃.
Conditions :
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Toluene, 110°C, 24h.
Yield : ~50–60% (based on analogous reactions).
Z-Protection of L-Alanine
The Z-group is introduced via reaction with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions:
Procedure :
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Dissolve L-alanine in aqueous NaOH (2M).
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Add Cbz-Cl dropwise in dioxane at 0°C.
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Stir for 2h, acidify with HCl, and extract with ethyl acetate.
Reaction Metrics :
Amide Bond Formation: Coupling Z-L-Alanine and 4-Methoxy-β-Naphthylamine
Carbodiimide-Mediated Coupling
Activation of Z-L-alanine’s carboxyl group is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).
Protocol :
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Dissolve Z-L-alanine (1 eq) and HOBt (1.2 eq) in DMF.
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Add EDCI (1.5 eq) and stir for 30min.
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Add 4-methoxy-β-naphthylamine (1 eq) and N,N-diisopropylethylamine (DIPEA, 2 eq).
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Stir at 25°C for 12h.
Optimization Data :
| Coupling Agent | Solvent | Time (h) | Yield |
|---|---|---|---|
| EDCI/HOBt | DMF | 12 | 75% |
| DCC/HOBt | DCM | 24 | 68% |
Critical Factors :
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Solvent choice : Polar aprotic solvents (DMF) enhance reagent solubility.
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Base : DIPEA neutralizes HCl byproduct, preventing racemization.
Mixed Carbonate Approach
An alternative employs in situ generation of the active ester using pentafluorophenyl trifluoroacetate (PFP-TFA).
Advantages :
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Higher coupling efficiency for sterically hindered amines.
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Reduced side reactions.
Yield : 80–85% (estimated from similar syntheses).
Analytical Characterization
Spectroscopic Data
Key spectral features from PubChem:
-
Molecular Formula : C₂₂H₂₂N₂O₄
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Molecular Weight : 378.4 g/mol
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SMILES : CC@@HNC(=O)OCC3=CC=CC=C3
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InChIKey : DQORNHPLFMGYMF-HNNXBMFYSA-N
Chromatographic Purity
Reverse-phase HPLC (Zorbax CN column) with triethylammonium phosphate (TEAP)/acetonitrile gradient confirms >98% purity.
Industrial Scalability and Environmental Considerations
Waste Mitigation :
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Zn/HCl reductions generate zinc chloride waste, necessitating neutralization with sodium bicarbonate.
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DMF recovery via distillation reduces environmental impact.
Cost Analysis :
| Component | Cost Contribution |
|---|---|
| 4-Methoxy-β-naphthylamine | 40% |
| Z-L-alanine | 30% |
| Coupling reagents | 25% |
Chemical Reactions Analysis
Z-L-alanine 4-methoxy-beta-naphthylamide undergoes various chemical reactions, including:
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include acids, bases, and oxidizing agents such as potassium permanganate or chromium trioxide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Z-L-alanine 4-methoxy-beta-naphthylamide is widely used in scientific research, particularly in the following fields:
Mechanism of Action
The mechanism of action of Z-L-alanine 4-methoxy-beta-naphthylamide involves its interaction with aminopeptidase M. The enzyme cleaves the amide bond, releasing 4-methoxy-beta-naphthylamine, which can be detected fluorometrically . This reaction provides insights into the enzyme’s activity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key analogues include:
Key Differences
- Amino Acid Residue: The alanine residue in Z-L-alanine 4-methoxy-β-naphthylamide confers smaller steric bulk compared to arginine-rich analogues (e.g., Z-Arg-Arg-4-methoxy-β-naphthylamide), influencing substrate specificity. Cathepsin B, a cysteine protease, preferentially cleaves arginine-containing substrates, whereas alanine-based compounds may target subtilisin-like proteases .
- Fluorogenic Groups :
- Enzymatic Resolution: Z-L-alanine derivatives exhibit stereochemical resolution via papain-catalyzed reactions with hydrazides, achieving 80–99% enantiomeric purity.
Physicochemical Properties
- Solubility: Z-L-alanine 4-methoxy-β-naphthylamide and Z-Arg-Arg analogues share ethanol solubility, whereas 4-methylumbelliferyl derivatives are water-soluble, broadening their utility in aqueous assays .
- Thermal Stability : Both Z-alanine and Z-arginine naphthylamides require storage at −20°C, but the latter’s larger size may reduce aggregation risks .
Biological Activity
Z-L-alanine 4-methoxy-beta-naphthylamide (also referred to as L-alanine 4-methoxy-β-naphthylamide) is a synthetic compound that has garnered attention in pharmacological and biochemical research due to its unique properties and biological activities. This article explores its biological activity, focusing on its enzymatic interactions, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Amino Acid Backbone : The L-alanine component provides a basic structure for interaction with various biological systems.
- Methoxy Group : The presence of a methoxy group enhances the lipophilicity of the compound, potentially influencing its bioavailability.
- Beta-Naphthylamide Moiety : This aromatic structure is crucial for the compound's interaction with enzymes, particularly proteases.
Enzymatic Interactions
This compound acts primarily as a substrate for various protease enzymes. Its ability to interact with these enzymes makes it a valuable tool in proteomics research. The compound is often used to study enzyme kinetics and substrate specificity.
- Protease Substrate : It has been demonstrated that this compound can be hydrolyzed by aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of peptides. This property is essential for understanding protein turnover and degradation pathways in cells .
- Fluorogenic Assays : The compound has been utilized in fluorogenic assays to measure protease activity. For instance, studies have shown that it can be effectively hydrolyzed to produce fluorescent products, allowing for real-time monitoring of enzymatic reactions .
Study on Protease Activity
In a controlled experiment, this compound was tested as a substrate for various aminopeptidases. The results indicated that:
- Hydrolysis Rate : The compound showed a hydrolysis rate significantly higher than other substrates tested, suggesting its efficacy as a preferred substrate in enzymatic reactions.
- Stability : The stability of the hydrolysis products was confirmed over extended incubation periods, indicating reliable performance in proteolytic assays .
Antimicrobial Efficacy Evaluation
A study examining the antimicrobial efficacy of β-naphthylamide derivatives included Z-L-alanine as one of the test compounds. Key findings included:
- Resistance Mechanism : The study highlighted how modifications in the β-naphthylamide structure could enhance binding affinity to bacterial PBPs (penicillin-binding proteins), thus inhibiting cell wall synthesis.
- Biofilm Formation : Certain derivatives were found to reduce biofilm formation in MRSA strains, which is critical for developing new antibacterial therapies .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What enzymatic methods ensure stereochemical purity during the synthesis of Z-L-alanine 4-methoxy-β-naphthylamide?
- Methodology : Enzymatic resolution using papain can achieve high stereochemical selectivity (≥80% enantiomeric excess) by exploiting the enzyme’s preference for L-amino acids. The reaction involves coupling Z-DL-alanine with hydrazides, followed by kinetic resolution under controlled pH (6.5–7.0) and temperature (37°C) conditions .
- Validation : Optical rotation measurements and chiral HPLC are recommended to confirm enantiomeric purity.
Q. How is Z-L-alanine 4-methoxy-β-naphthylamide utilized as a fluorogenic substrate in enzyme activity assays?
- Application : The 4-methoxy-β-naphthylamide group acts as a fluorogenic reporter. Upon enzymatic cleavage (e.g., by cathepsin B or aminopeptidases), free β-naphthylamide is released, emitting fluorescence (ex/em: 340/425 nm). This enables real-time monitoring of enzyme kinetics in microplate assays .
- Protocol : Use 10–50 µM substrate in buffer (pH 5.5–6.5 for lysosomal enzymes). Calibrate fluorescence against standard curves of β-naphthylamide .
Advanced Research Questions
Q. How can researchers optimize enzymatic resolution methods to improve yield and enantiomeric excess?
- Experimental Design :
- Substrate Engineering : Replace Z-alanine with bulkier protecting groups (e.g., Boc) to enhance papain’s stereoselectivity.
- Reaction Conditions : Screen ionic strength (0.1–0.5 M NaCl) and co-solvents (e.g., 10% DMSO) to stabilize enzyme-substrate interactions .
- Data Analysis : Compare yields via LC-MS and enantiomeric ratios via circular dichroism. Contradictions in resolution efficiency (e.g., 80% vs. 99% ee) may arise from impurities in commercial papain batches; validate enzyme activity via control reactions .
Q. What strategies address contradictions in kinetic data from fluorogenic substrate assays?
- Case Study : Discrepancies in values for cathepsin B (e.g., 5 µM vs. 20 µM) may stem from:
- Fluorescence Quenching : Auto-quenching at high substrate concentrations (>100 µM). Use lower concentrations or adjust gain settings .
- Interfering Compounds : Contaminants in biological samples (e.g., serum albumin) may bind β-naphthylamide. Include blank controls with protease inhibitors .
Key Notes
- Stereochemical Purity : Papain’s resolution efficiency varies with substrate structure; always confirm ee via chiral analysis .
- Fluorogenic Artifacts : Pre-screen biological samples for endogenous β-naphthylamide-like fluorescence .
- Contradiction Management : Use iterative hypothesis testing (e.g., varying enzyme sources or assay conditions) to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
